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molecular formula C14H12O3 B8639460 3-Methoxy-4-phenoxybenzaldehyde

3-Methoxy-4-phenoxybenzaldehyde

Cat. No. B8639460
M. Wt: 228.24 g/mol
InChI Key: AARAIFZDFDNWOI-UHFFFAOYSA-N
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Patent
US06011174

Procedure details

6.0 g of 4-hydroxy-3-methoxybenzaldehyde, 75 ml of pyridine, 12.0 g of iodobenzene, 10.9 g of potassium carbonate and 6.24 g of cupric oxide were mixed and heated at 145° C. for 18 hours in a sealed tube. The reaction solution was left to cool to room temperature and then diluted with ethyl acetate and subjected to celite filtration. The filtrate was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1) to obtain 1.11 g (yield: 12%) of the above identified compound as a colorless oily substance.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric oxide
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:10][CH3:11].N1C=CC=CC=1.I[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:11][O:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[O:1][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[CH:6]=[O:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
75 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
12 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
10.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
cupric oxide
Quantity
6.24 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
subjected to celite filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=3/1)
CUSTOM
Type
CUSTOM
Details
to obtain 1.11 g (yield: 12%) of the

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=O)C=CC1OC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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